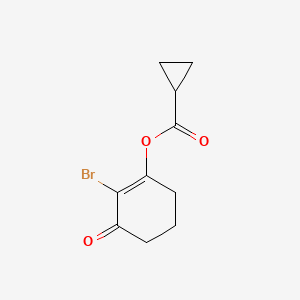
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate is a complex organic compound characterized by its unique structure, which includes a bromine atom, a cyclohexene ring, and a cyclopropane carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate typically involves the bromination of 3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature to ensure the selective bromination of the desired position on the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. This method allows for better control over reaction conditions and minimizes the formation of by-products. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include substituted cyclohexene derivatives with various functional groups.
Reduction Reactions: Products include cyclohexanol or cyclohexane derivatives.
Oxidation Reactions: Products include cyclohexanone or cyclohexanecarboxylic acid derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or elimination reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways.
Comparación Con Compuestos Similares
2-Bromo-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate can be compared with other similar compounds, such as:
2-Chloro-3-oxocyclohex-1-en-1-ylcyclopropanecarboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
3-Oxocyclohex-1-en-1-ylcyclopropanecarboxylate: Lacks the halogen atom, resulting in different chemical behavior and applications.
2-Bromo-3-oxocyclohex-1-en-1-ylacetate: Similar structure but with an acetate group instead of a cyclopropanecarboxylate group, affecting its reactivity and use in synthesis.
Propiedades
Fórmula molecular |
C10H11BrO3 |
|---|---|
Peso molecular |
259.10 g/mol |
Nombre IUPAC |
(2-bromo-3-oxocyclohexen-1-yl) cyclopropanecarboxylate |
InChI |
InChI=1S/C10H11BrO3/c11-9-7(12)2-1-3-8(9)14-10(13)6-4-5-6/h6H,1-5H2 |
Clave InChI |
MVAYTKSMICMNOT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C(=O)C1)Br)OC(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


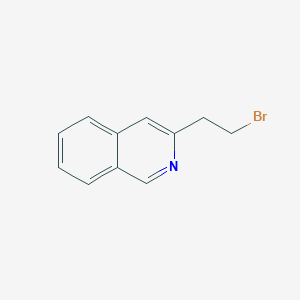
![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
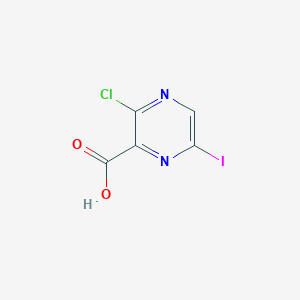


![5,5-Dimethylbicyclo[2.1.1]hexan-2-one](/img/structure/B15247023.png)
![3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole](/img/structure/B15247025.png)
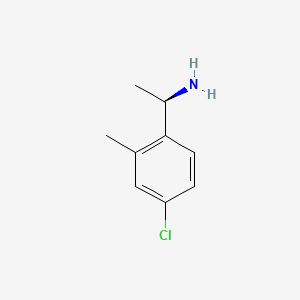
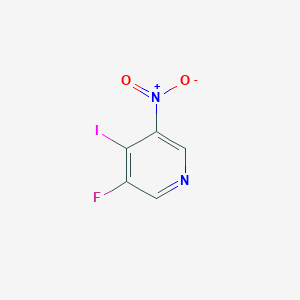



![[1,2,5]Thiadiazolo[3,4-b]pyrazine](/img/structure/B15247069.png)

